Mitochondrial Targeting Confers >1000-Fold Potency Advantage Over Na2S in Hyperglycemic Endothelial Injury
AP39 and its structurally related mitochondria-targeted analog AP123 demonstrated cytoprotective efficacy at concentrations 1000-fold lower than the conventional H2S donor Na2S in hyperglycemic microvascular endothelial cells. Both AP39 and AP123 were effective at 30–300 nM, whereas Na2S required substantially higher concentrations to achieve comparable protection [1]. This potency differential is directly attributable to mitochondrial targeting via the TPP+ moiety, which concentrates H2S delivery to the subcellular compartment where hyperglycemia-induced oxidant production originates [2].
| Evidence Dimension | Cytoprotective effective concentration against hyperglycemic injury |
|---|---|
| Target Compound Data | AP39: 30–300 nM |
| Comparator Or Baseline | Na2S: >1000-fold higher concentration required |
| Quantified Difference | >1000-fold lower effective concentration |
| Conditions | Microvascular endothelial cells (bEnd.3) under hyperglycemic conditions in vitro |
Why This Matters
This >1000-fold potency advantage enables AP39 use at nanomolar concentrations where off-target effects are minimized and experimental reproducibility is enhanced, whereas Na2S requires millimolar dosing that may introduce cytotoxicity artifacts.
- [1] Gerő D, Torregrossa R, Perry A, et al. The novel mitochondria-targeted hydrogen sulfide (H2S) donors AP123 and AP39 protect against hyperglycemic injury in microvascular endothelial cells in vitro. Pharmacol Res. 2016;113(Pt A):186-198. doi:10.1016/j.phrs.2016.08.019. View Source
- [2] Gerő D, Torregrossa R, Perry A, et al. The novel mitochondria-targeted hydrogen sulfide (H2S) donors AP123 and AP39 protect against hyperglycemic injury in microvascular endothelial cells in vitro. Pharmacol Res. 2016;113(Pt A):186-198. (Mitochondrial targeting induced >1000-fold increase in potency). View Source
